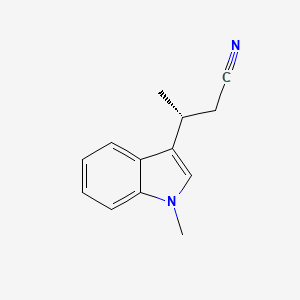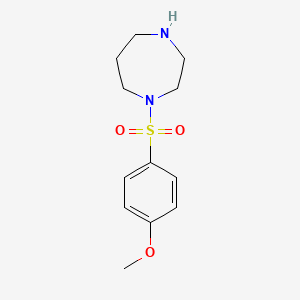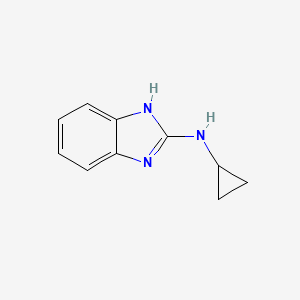
6-(3-Methylpiperidin-1-yl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” involves the reaction of 3-methylpiperidine with 3-bromopyridine to form 6-(3-methylpiperidin-1-yl)pyridine. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product.Molecular Structure Analysis
The molecular formula of “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” is C11H18N4 . The exact mass is 206.29 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” include a molecular weight of 192.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Pharmacology
6-(3-Methylpiperidin-1-yl)pyridin-3-amine: has shown promise in pharmacological research due to its piperidine structure, which is a common moiety in many pharmaceuticals . Piperidine derivatives are key in designing drugs and are found in over twenty classes of pharmaceuticals, including alkaloids. This compound’s potential lies in its ability to be a building block for the synthesis of biologically active piperidines, which could lead to the discovery of new medications.
Agriculture
While 6-(3-Methylpiperidin-1-yl)pyridin-3-amine is not intended for direct use in foods, cosmetics, drugs, or biocides , its chemical properties could be harnessed in agricultural research. For instance, its derivatives might be used in developing new compounds that could act as growth promoters or pesticides, given the importance of nitrogen-containing compounds in these areas.
Material Science
In material science, the compound could be explored for creating novel materials with specific properties. Its molecular structure suggests potential for forming polymers or co-polymers, which could be useful in developing new types of plastics or coatings .
Biochemistry
The biochemical applications of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine could be vast, considering its structural significance. It could be used in enzyme inhibition studies or as a precursor for biochemical markers . Its role in the synthesis of other biochemically relevant compounds could also be significant.
Environmental Science
This compound’s applications in environmental science could involve the development of sensors or indicators for environmental monitoring. Its reactivity with various agents could make it a candidate for detecting specific chemicals or pollutants in the environment.
Analytical Chemistry
Analytical chemistry could benefit from 6-(3-Methylpiperidin-1-yl)pyridin-3-amine through its use in chromatography or spectrometry as a standard or reference compound. Its unique structure could help in the identification and quantification of similar compounds in complex mixtures .
Chemical Engineering
In chemical engineering, the compound could be investigated for its reactivity and behavior under different process conditions. It could serve as a model compound for studying reaction kinetics or for optimizing chemical processes .
Nanotechnology
The potential applications in nanotechnology are speculative but could involve the use of 6-(3-Methylpiperidin-1-yl)pyridin-3-amine in the synthesis of nanomaterials or as a functional group in molecular self-assembly processes .
Mécanisme D'action
The exact mechanism of action of “6-(3-Methylpiperidin-1-yl)pyridin-3-amine” is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are involved in the growth and survival of neurons.
Propriétés
IUPAC Name |
6-(3-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-3-2-6-14(8-9)11-5-4-10(12)7-13-11/h4-5,7,9H,2-3,6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWVZOXEDFUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1644977.png)
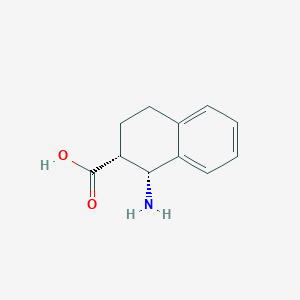

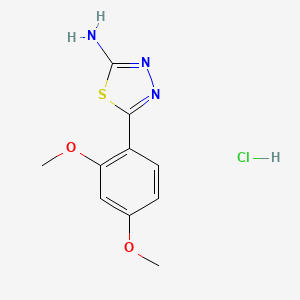
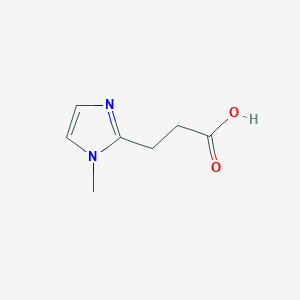
![Tert-butyl 2-[2,2-dimethoxyethyl(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1645006.png)


![2,3-Dimethyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B1645011.png)

